(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
CAS No.:
Cat. No.: VC15715318
Molecular Formula: C18H14N2OS2
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N2OS2 |
|---|---|
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
| Standard InChI | InChI=1S/C18H14N2OS2/c1-2-21-15-7-5-13(6-8-15)17-12-23-18(20-17)14(11-19)10-16-4-3-9-22-16/h3-10,12H,2H2,1H3/b14-10+ |
| Standard InChI Key | WHFJLLXBYMYMBZ-GXDHUFHOSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Introduction
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a heterocyclic compound with a thiazole and thiophene moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound's structure suggests a conjugated system with electron-donating and electron-withdrawing groups, which may influence its reactivity and biological interactions.
Structural Features
The compound consists of:
-
Thiazole Ring: Known for its role in bioactive molecules, the thiazole ring often contributes to antimicrobial and anticancer activities.
-
Thiophene Ring: A sulfur-containing aromatic ring that enhances the compound's electronic properties.
-
Acrylonitrile Group: A functional group that provides electrophilic characteristics, making the compound suitable for various chemical transformations.
-
Ethoxyphenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis Pathways
The synthesis of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves:
-
Formation of the Thiazole Core:
-
Cyclization of a precursor containing sulfur and nitrogen functionalities.
-
Use of 4-ethoxyphenacyl bromide as a starting material.
-
-
Introduction of the Acrylonitrile Moiety:
-
Knoevenagel condensation between an aldehyde and malononitrile in the presence of a base.
-
-
Coupling with Thiophene Derivatives:
-
Thiophene is introduced via electrophilic substitution or cross-coupling reactions.
-
Biological Activities
Compounds with similar structures have demonstrated diverse biological activities:
-
Antimicrobial Activity:
-
Thiazole and thiophene derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
-
-
Anticancer Potential:
-
The conjugated system and electron-rich thiophene moiety may allow interactions with DNA or enzymes involved in cancer progression.
-
-
Antioxidant Properties:
-
The presence of electron-donating groups like ethoxy enhances radical scavenging activity.
-
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy:
-
C≡N stretching around 2200–2250 cm⁻¹.
-
Aromatic C-H stretching near 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR):
-
Proton NMR (H-NMR): Signals corresponding to aromatic protons and ethoxy group hydrogens.
-
Carbon NMR (C-NMR): Peaks for nitrile carbon, aromatic carbons, and ethoxy carbons.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation pattern.
-
Research Findings
Studies on similar compounds have reported:
-
Density Functional Theory (DFT) Analysis:
-
HOMO-LUMO gap analysis indicates potential reactivity and stability.
-
-
Structure-Activity Relationship (SAR):
-
Modifications at the ethoxy or thiophene positions can enhance specific biological activities.
-
-
Pharmacokinetics:
-
Lipophilicity from the ethoxy group may improve drug-like properties such as absorption and distribution.
-
Applications
-
Medicinal Chemistry:
-
Potential lead compound for developing antimicrobial or anticancer drugs.
-
-
Material Science:
-
Conjugated systems like this are useful in organic electronics or photovoltaic applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume